molecular formula C11H16ClN3O B7895995 2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride

2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride

Cat. No.: B7895995
M. Wt: 241.72 g/mol
InChI Key: RULZQCJRDAOTIR-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl It is a derivative of nicotinaldehyde, featuring a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride typically involves the reaction of nicotinaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)nicotinamide hydrochloride
  • 2-(Cyclopropylmethoxy)nicotinaldehyde
  • 6-[(4-Methyl-1-piperazinyl)methyl]nicotinic acid

Uniqueness

2-(4-Methylpiperazin-1-yl)nicotinaldehyde hydrochloride is unique due to its specific substitution pattern on the piperazine ring and its aldehyde functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11;/h2-4,9H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULZQCJRDAOTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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